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Compound of Interest

Compound Name: Segphos

Cat. No.: B1311966 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review of the applications of the chiral ligand

Segphos and its derivatives in asymmetric catalysis. We offer an objective comparison of

Segphos's performance against other prominent phosphine ligands, supported by

experimental data, to aid in the selection of the most effective catalyst system for a given

transformation.

Asymmetric Hydrogenation of Ketones and Esters
Segphos and its electronically modified and sterically demanding derivatives have

demonstrated exceptional efficacy in the ruthenium-catalyzed asymmetric hydrogenation of a

wide range of ketones and β-keto esters, often exhibiting superior enantioselectivity compared

to the widely used BINAP ligand.
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Solven
t
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(%)
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Methyl

acetoac

etate

Ru(OAc

)₂( (R)-

Segpho

s)

1000:1 10 80
Methan

ol
>99 99.2 (R) [1][2]

Methyl

acetoac

etate

Ru(OAc

)₂( (R)-

BINAP)

1000:1 10 80
Methan

ol
>99 98.4 (R) [1][2]

Ethyl 4-

chloroa

cetoace

tate

RuCl₂(

(S)-

Segpho

s)

10000:1 50 50 Ethanol 98 98.5 (S)

Ethyl 4-

chloroa

cetoace

tate

RuCl₂(

(S)-

BINAP)

10000:1 50 50 Ethanol 95 97 (S) [3]

Acetop

henone

RuCl₂((

R)-xyl-

Segpho

s)

((R,R)-

DPEN)

2000:1 8 25

2-

Propan

ol

>99 99 (R)

Acetop

henone

RuCl₂((

R)-xyl-

BINAP)

((R,R)-

DPEN)

2000:1 8 25

2-

Propan

ol

>99 97 (R)
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1'-

Tetralon

e

RuBr₂((

R)-DM-

Segpho

s)

2000:1 20 80
Methan

ol
96 95 (R)

1'-

Tetralon

e

RuBr₂((

R)-DM-

BINAP)

2000:1 20 80
Methan

ol
94 92 (R)

Key Observations:

For the hydrogenation of β-keto esters like methyl acetoacetate and ethyl 4-

chloroacetoacetate, Segphos-based catalysts consistently provide slightly higher

enantioselectivities compared to their BINAP counterparts under similar conditions.

The use of electron-donating methoxy groups (DM-Segphos) or bulky xylyl groups (xyl-

Segphos) on the phosphine can further enhance the enantioselectivity of the catalyst.

Experimental Protocol: Asymmetric Hydrogenation of
Methyl Acetoacetate
Materials:

[Ru(OAc)₂(cod)]

(R)-Segphos

Methyl acetoacetate

Methanol (degassed)

Hydrogen gas (high purity)

Autoclave reactor

Procedure:
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In a glovebox, a glass liner for the autoclave is charged with [Ru(OAc)₂(cod)] (0.001 mmol)

and (R)-Segphos (0.0011 mmol).

Degassed methanol (5 mL) is added, and the mixture is stirred at room temperature for 30

minutes to preform the catalyst.

Methyl acetoacetate (1 mmol) is added to the catalyst solution.

The glass liner is placed in the autoclave, which is then sealed.

The autoclave is purged with hydrogen gas three times before being pressurized to 10 atm.

The reaction is stirred at 80°C for 4 hours.

After cooling to room temperature, the pressure is carefully released.

The solvent is removed under reduced pressure, and the residue is purified by column

chromatography on silica gel to afford the corresponding methyl 3-hydroxybutanoate.

The enantiomeric excess is determined by chiral HPLC or GC analysis.

Copper-Catalyzed Asymmetric Hydrosilylation
The sterically hindered and electron-rich derivative, DTBM-Segphos, has emerged as a

superior ligand for copper-catalyzed asymmetric hydrosilylation of various unsaturated

substrates, including enones and heteroaromatic ketones. It often provides higher yields and

enantioselectivities than other privileged ligands.

Comparative Performance in Asymmetric
Hydrosilylation of Cyclic Enones
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2-

Cyclohe

xen-1-

one

(R)-

DTBM-

Segpho

s

200:1
(EtO)₃S

iH
-78 Toluene 95 94

2-

Cyclohe

xen-1-

one

(S,Rp)-

Josipho

s

200:1
(EtO)₃S

iH
-78 Toluene 92 88 [4]

2-

Cyclope

nten-1-

one

(R)-

DTBM-

Segpho

s

200:1
PhMe₂

SiH
-78 Toluene 98 96 [5]

2-

Cyclope

nten-1-

one

(R)-Tol-

BINAP
200:1

PhMe₂

SiH
-78 Toluene 96 91

2-

Methyl-

2-

cyclope

nten-1-

one

(R)-

DTBM-

Segpho

s

200:1
(EtO)₂M

eSiH
-50 Toluene 97 98 [5]

2-

Methyl-

2-

cyclope

nten-1-

one

(R)-

MeO-

BIPHE

P

200:1
(EtO)₂M

eSiH
-50 Toluene 95 93

Key Observations:
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In the copper-catalyzed hydrosilylation of cyclic enones, (R)-DTBM-Segphos consistently

outperforms other common chiral ligands like Josiphos and Tol-BINAP, delivering higher

yields and significantly better enantioselectivities.[4][5]

The bulky 3,5-di-tert-butyl-4-methoxyphenyl substituents on DTBM-Segphos are crucial for

creating a highly effective chiral pocket that dictates the stereochemical outcome of the

reaction.[6]

Experimental Protocol: Copper-Catalyzed Asymmetric
Hydrosilylation of 2-Cyclohexen-1-one
Materials:

Copper(I) chloride (CuCl)

Sodium tert-butoxide (NaOtBu)

(R)-DTBM-Segphos

2-Cyclohexen-1-one

Triethoxysilane

Toluene (anhydrous)

Procedure:

In a glovebox, a Schlenk tube is charged with CuCl (0.01 mmol), NaOtBu (0.01 mmol), and

(R)-DTBM-Segphos (0.011 mmol).

Anhydrous toluene (2 mL) is added, and the mixture is stirred at room temperature for 30

minutes.

The mixture is cooled to -78°C (dry ice/acetone bath).

A solution of 2-cyclohexen-1-one (1 mmol) in toluene (1 mL) is added dropwise, followed by

the addition of triethoxysilane (1.2 mmol).
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The reaction is stirred at -78°C for 12 hours.

The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

The mixture is extracted with diethyl ether, and the combined organic layers are dried over

anhydrous sodium sulfate.

The solvent is removed under reduced pressure, and the crude product is purified by flash

chromatography to yield the corresponding silyl enol ether.

The enantiomeric excess is determined by chiral HPLC or GC analysis after conversion to a

suitable derivative.

Palladium-Catalyzed Asymmetric Allylic Alkylation
In palladium-catalyzed asymmetric allylic alkylation (AAA), the choice of ligand is critical for

achieving high enantioselectivity. While Segphos itself has seen application, its sterically

demanding derivatives have been compared with other ligand families.

Comparative Performance in Palladium-Catalyzed AAA
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Substrate Ligand Base Solvent Yield (%) ee (%)
Referenc
e

1,3-

Diphenylall

yl acetate

(R)-DTBM-

Segphos
BSA THF 85 88 [7]

1,3-

Diphenylall

yl acetate

(S,S)-f-

spiroPhos
BSA THF 95 >99 [7]

1,3-

Diphenylall

yl acetate

(S,Rp)-

Josiphos
BSA THF 78 82 [7]

Rac-

cyclohex-2-

enyl

acetate

(R)-

Segphos
NaH THF 92 90

Rac-

cyclohex-2-

enyl

acetate

(R)-BINAP NaH THF 90 85

Key Observations:

In the asymmetric allylic alkylation of 1,3-diphenylallyl acetate, the f-spiroPhos ligand

showed superior performance in both yield and enantioselectivity compared to DTBM-

Segphos and Josiphos.[7]

For the reaction with rac-cyclohex-2-enyl acetate, Segphos provided a higher enantiomeric

excess than BINAP.
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Caption: Experimental workflow for Ru-Segphos catalyzed asymmetric hydrogenation.
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Caption: Ligand selection guide based on reaction type and desired enantioselectivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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